

Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-fluoro-4-nitrophenyl)acetamide

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This technical guide provides a detailed overview of the spectroscopic data for the compound **N-(2-fluoro-4-nitrophenyl)acetamide**. Due to the limited availability of directly published experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(2-fluoro-4-nitrophenyl)acetamide**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~2.20	s	-	3H	-CH ₃ (acetyl)
~7.90	dd	J \approx 9.0, 2.5 Hz	1H	Ar-H (H5)
~8.15	dd	J \approx 9.0, 2.0 Hz	1H	Ar-H (H6)
~8.40	d	J \approx 2.5 Hz	1H	Ar-H (H3)
~9.80	br s	-	1H	-NH (amide)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~25	-CH ₃
~115 (d, J \approx 25 Hz)	C3
~120 (d, J \approx 5 Hz)	C5
~128	C6
~135 (d, J \approx 10 Hz)	C1
~145	C4
~155 (d, J \approx 250 Hz)	C2
~169	C=O

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Medium	N-H stretch (amide)
~3100	Medium	C-H stretch (aromatic)
~1700	Strong	C=O stretch (amide I)
~1610	Medium	C=C stretch (aromatic)
~1560	Strong	N-O stretch (asymmetric, nitro)
~1520	Medium	N-H bend (amide II)
~1350	Strong	N-O stretch (symmetric, nitro)
~1250	Strong	C-N stretch (amide)
~1200	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
198	High	[M] ⁺ (Molecular Ion)
156	Moderate	[M - C ₂ H ₂ O] ⁺
138	Moderate	[M - NO ₂ - H] ⁺
110	Low	[M - C ₂ H ₂ O - NO ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of **N-(2-fluoro-4-nitrophenyl)acetamide** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (zg30).
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: 0-12 ppm.

^{13}C NMR Acquisition:

- Pulse Program: A standard proton-decoupled experiment (zgpg30).
- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2 seconds.
- Acquisition Time: ~1-2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid **N-(2-fluoro-4-nitrophenyl)acetamide** sample is placed directly onto the ATR crystal.

Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of **N-(2-fluoro-4-nitrophenyl)acetamide** is prepared in a suitable solvent such as methanol or acetonitrile (~1 mg/mL).

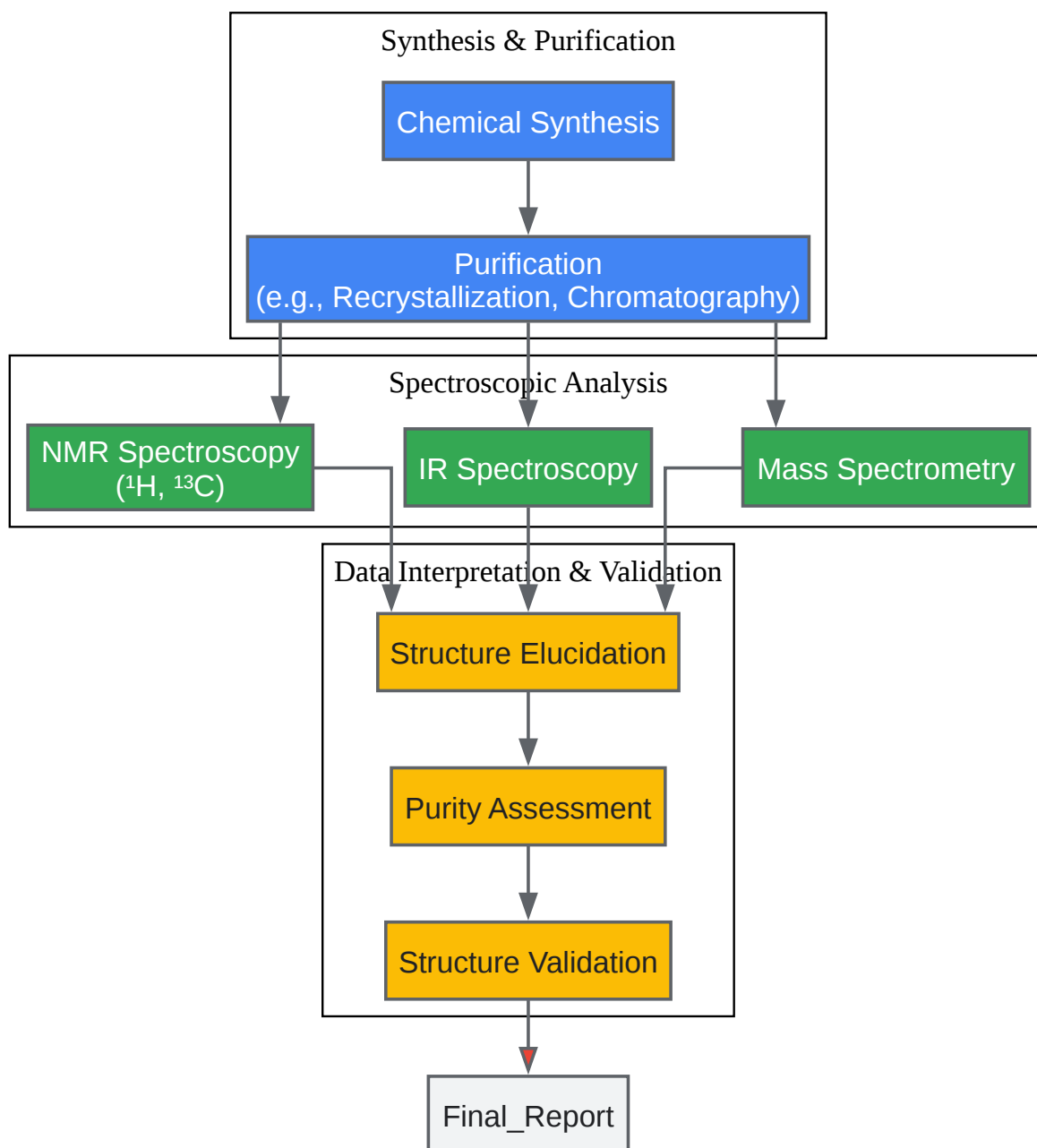
Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+).
- Capillary Voltage: 3000-4000 V.
- Fragmentor Voltage: 70-100 V.
- Mass Range: m/z 50-500.
- The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **N-(2-fluoro-4-nitrophenyl)acetamide**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335831#spectroscopic-data-of-n-2-fluoro-4-nitrophenyl-acetamide-nmr-ir-ms>]

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